molecular formula C45H58N7NaO13S4 B13859305 2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt

2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt

Cat. No.: B13859305
M. Wt: 1056.2 g/mol
InChI Key: WBYSPXNIORHJDG-RGMAEGJJSA-M
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Description

2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt is a complex trifunctional cross-linker used in various biochemical applications. This compound is known for its amine-reactive properties, making it valuable in the field of proteomics and molecular biology .

Preparation Methods

The synthesis of 2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt involves multiple stepsThe final step involves the coupling of the sulfosuccinimidylcarboxyethyl disulfide to the lysine derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include DTT, TCEP, and various amine-containing compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its amine-reactive sulfosuccinimidyl group, which forms stable amide bonds with primary amines on proteins and other biomolecules. This cross-linking ability allows for the stabilization of protein complexes and the modification of biomolecules for various applications. The disulfide bond can be reduced and re-oxidized, providing a reversible linkage that is useful in dynamic studies of protein interactions .

Comparison with Similar Compounds

Similar compounds include other biotinylated cross-linkers and amine-reactive reagents, such as:

    Sulfo-NHS-Biotin: Another amine-reactive biotinylation reagent.

    BMCC (1,4-Bis(maleimido)butane): A bifunctional cross-linker with maleimide groups.

    Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional cross-linker with NHS ester and maleimide groups.

2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt is unique due to its trifunctional nature, combining biotinylation, amine reactivity, and disulfide linkage in a single molecule .

Properties

Molecular Formula

C45H58N7NaO13S4

Molecular Weight

1056.2 g/mol

IUPAC Name

sodium;1-[3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-benzoylbenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C45H59N7O13S4.Na/c53-36(15-5-2-9-22-46-37(54)16-7-6-14-34-40-33(28-66-34)50-45(61)51-40)47-23-10-8-13-32(49-42(58)31-19-17-30(18-20-31)41(57)29-11-3-1-4-12-29)43(59)48-24-26-68-67-25-21-39(56)65-52-38(55)27-35(44(52)60)69(62,63)64;/h1,3-4,11-12,17-20,32-35,40H,2,5-10,13-16,21-28H2,(H,46,54)(H,47,53)(H,48,59)(H,49,58)(H2,50,51,61)(H,62,63,64);/q;+1/p-1/t32-,33-,34-,35?,40-;/m0./s1

InChI Key

WBYSPXNIORHJDG-RGMAEGJJSA-M

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)NC(=O)N2.[Na+]

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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